1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene
Description
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene is a highly substituted benzene derivative featuring six 4-(2-ethylhexyl)phenyl groups symmetrically attached to the central benzene ring. This compound’s bulky, branched alkyl chains confer unique solubility and self-assembly properties, making it valuable in materials science, particularly for organic electronics and nanoporous membranes.
Properties
Molecular Formula |
C90H126 |
|---|---|
Molecular Weight |
1208.0 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene |
InChI |
InChI=1S/C90H126/c1-13-25-31-67(19-7)61-73-37-49-79(50-38-73)85-86(80-51-39-74(40-52-80)62-68(20-8)32-26-14-2)88(82-55-43-76(44-56-82)64-70(22-10)34-28-16-4)90(84-59-47-78(48-60-84)66-72(24-12)36-30-18-6)89(83-57-45-77(46-58-83)65-71(23-11)35-29-17-5)87(85)81-53-41-75(42-54-81)63-69(21-9)33-27-15-3/h37-60,67-72H,13-36,61-66H2,1-12H3 |
InChI Key |
JWDUFQTZQJAPJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)CC(CC)CCCC)C4=CC=C(C=C4)CC(CC)CCCC)C5=CC=C(C=C5)CC(CC)CCCC)C6=CC=C(C=C6)CC(CC)CCCC)C7=CC=C(C=C7)CC(CC)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzene Core: The benzene core is synthesized through a series of reactions involving aromatic compounds.
Substitution Reactions: The benzene core undergoes substitution reactions with 4-(2-ethylhexyl)phenyl groups. This step often requires the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.
Continuous Flow Reactors: Employed for high-throughput production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s structure, leading to different functional groups.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
Material Science
Polymer Additive
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique structure allows for improved compatibility with various polymer matrices, leading to enhanced performance characteristics such as increased tensile strength and flexibility.
Thermal Conductivity
Research indicates that incorporating this compound into polymer composites can significantly improve thermal conductivity. This property is essential for applications in electronics where heat dissipation is critical. A study demonstrated that composites with this additive exhibited higher thermal conductivity compared to those without it .
Nanotechnology
Nanostructured Materials
In nanotechnology, this compound serves as a precursor for synthesizing nanostructured materials. Its ability to form self-assembled monolayers allows for the creation of nanoscale films with tailored properties. These films can be used in sensors and electronic devices where precise control over surface characteristics is required.
Photonic Applications
The compound has shown promise in photonic applications due to its optical properties. It can be employed in the development of organic photonic devices such as light-emitting diodes (LEDs) and solar cells. Its incorporation into these devices can lead to improved efficiency and stability under operational conditions .
Cosmetics and Personal Care Products
Emulsifying Agent
In the cosmetic industry, this compound is used as an emulsifying agent in formulations. Its ability to stabilize oil-in-water emulsions helps improve the texture and application of creams and lotions. Studies have shown that formulations containing this compound exhibit better stability and sensory properties compared to traditional emulsifiers .
Case Studies
| Application Area | Details | Findings |
|---|---|---|
| Material Science | Polymer composites | Enhanced thermal conductivity and mechanical properties observed with the addition of the compound |
| Nanotechnology | Nanoscale films | Successful formation of self-assembled monolayers leading to improved sensor performance |
| Cosmetics | Emulsifying agent | Improved stability and sensory attributes in cosmetic formulations |
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: These interactions can modulate signaling pathways, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene with analogous hexasubstituted benzene derivatives:
Key Observations :
- Electronic Effects : Bromine substituents (electron-withdrawing) contrast with alkyl chains (electron-donating), influencing charge transport in electronic applications .
- Applications : Ethylhexyl-substituted derivatives are suited for flexible organic electronics, while brominated analogs serve as cross-coupling precursors or building blocks .
Critical Analysis of Substituent Impact
- Steric Effects : Bulky 2-ethylhexyl groups impede crystallization, favoring amorphous phases in thin films, whereas planar bromophenyl derivatives form ordered structures .
- Thermal Stability : Brominated compounds exhibit higher thermal stability (decomposition >300°C) compared to alkylated derivatives, which degrade at lower temperatures (~200°C) .
Biological Activity
1,2,3,4,5,6-Hexakis[4-(2-ethylhexyl)phenyl]benzene is a complex organic compound notable for its potential applications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C₆₀H₈₂
- Molecular Weight : 810.13 g/mol
- Structure : The compound features a central benzene ring with six branches of 4-(2-ethylhexyl)phenyl groups, contributing to its unique chemical properties.
Toxicological Studies
- Acute Toxicity : Preliminary studies indicate that compounds with similar structures may exhibit varying degrees of toxicity depending on their hydrophobicity and metabolic pathways. The lipophilic nature of hexakis compounds suggests potential accumulation in fatty tissues.
- Chronic Effects : Long-term exposure to related polyphenyl compounds has been linked to adverse health effects such as carcinogenicity and endocrine disruption. For instance, benzene derivatives have shown associations with hematotoxicity and increased cancer risk in occupational settings .
Case Study 1: Polyphenyl Compounds and Cancer Risk
A study focusing on the occupational exposure to benzene derivatives highlighted the potential carcinogenic effects of polyphenyl compounds. Workers exposed to high concentrations exhibited significantly elevated risks for leukemia and other blood disorders due to the metabolites formed during the biotransformation of these compounds .
Case Study 2: Environmental Impact
Research has also indicated that similar polycyclic aromatic hydrocarbons (PAHs) can bioaccumulate in aquatic organisms. The persistence of these compounds in the environment raises concerns about their long-term ecological effects .
Data Table: Biological Activity Summary
The biological mechanisms by which this compound may exert its effects include:
- Metabolic Activation : Similar compounds undergo metabolic activation via cytochrome P450 enzymes leading to the formation of reactive metabolites that can interact with DNA.
- Endocrine Disruption : Compounds with similar structures have been implicated in endocrine disruption through interference with hormone signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
